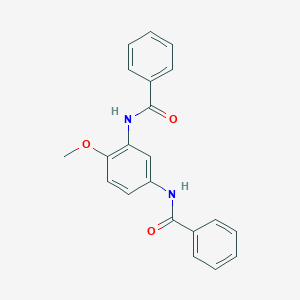

N-(3-benzamido-4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

13431-11-3 |

|---|---|

Molecular Formula |

C21H18N2O3 |

Molecular Weight |

346.4 |

IUPAC Name |

N-(3-benzamido-4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C21H18N2O3/c1-26-19-13-12-17(22-20(24)15-8-4-2-5-9-15)14-18(19)23-21(25)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,24)(H,23,25) |

InChI Key |

HBQNWVNJOQSMTE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 3 Benzamido 4 Methoxyphenyl Benzamide

Foundational Synthetic Routes to Benzamide (B126) Scaffolds

Benzamide scaffolds are fundamentally constructed through the formation of an amide bond between an amine and a carboxylic acid or its derivative. The most common and established methods involve the acylation of an amine. These foundational routes are broadly categorized as follows:

Acylation with Acyl Halides: The Schotten-Baumann reaction, involving the reaction of an amine with an acyl chloride in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide), is a classic and widely used method. The high reactivity of the acyl chloride allows the reaction to proceed readily, often at room temperature.

Acylation with Carboxylic Anhydrides: Carboxylic anhydrides serve as effective acylating agents, reacting with amines to form the corresponding amide and a carboxylic acid byproduct. This method is generally less vigorous than using acyl chlorides.

Direct Amidation of Carboxylic Acids: The direct condensation of a carboxylic acid and an amine is a more atom-economical approach but requires overcoming a significant energy barrier, as it involves the elimination of water. This is typically achieved by heating the reactants to high temperatures or, more commonly, by using coupling agents. researchgate.net

Coupling agents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. This approach is central to modern amide synthesis, particularly in peptide chemistry, due to its mild conditions and high efficiency. luxembourg-bio.com

Optimized Synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide

The synthesis of this compound requires a strategic, multi-step approach to selectively install the two distinct benzamide groups onto the central 4-methoxyphenylenediamine core.

A plausible and efficient pathway to this compound involves the initial synthesis of a key intermediate, N-(5-amino-2-methoxyphenyl)benzamide, followed by a final acylation step.

Proposed Synthetic Pathway:

Benzoylation of 2-Methoxy-5-nitroaniline: The synthesis begins with the selective N-acylation of 2-methoxy-5-nitroaniline with benzoyl chloride. The amino group is more nucleophilic than the aromatic ring, allowing for a straightforward reaction in the presence of a base like pyridine to yield N-(2-methoxy-5-nitrophenyl)benzamide.

Reduction of the Nitro Group: The nitro group of N-(2-methoxy-5-nitrophenyl)benzamide is then reduced to a primary amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol, catalytic hydrogenation with palladium on carbon (H₂/Pd-C), or iron powder in acidic medium. researchgate.net This step yields the crucial intermediate, N-(5-amino-2-methoxyphenyl)benzamide.

Final Benzoylation: The newly formed amino group on the intermediate is subsequently acylated with a second equivalent of benzoyl chloride. This final amidation reaction produces the target compound, this compound.

Reaction Optimization:

The yield and purity of each step are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is critical. For the amidation steps, a key variable is the choice of base and solvent. For the reduction step, the choice of reducing agent can influence chemoselectivity and ease of product isolation.

Below is a table illustrating a hypothetical optimization for the final benzoylation step (Step 3), reacting N-(5-amino-2-methoxyphenyl)benzamide with benzoyl chloride.

Table 1: Hypothetical Optimization of the Final Amidation Step

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | Pyridine | 25 | 4 | 85 |

| 2 | Tetrahydrofuran (THF) | Pyridine | 25 | 4 | 82 |

| 3 | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 4 | 88 |

| 4 | Dichloromethane (DCM) | Pyridine | 0 to 25 | 6 | 91 |

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, environmental impact, and speed of the synthesis of this compound.

A one-pot synthesis, where sequential reactions are performed in the same vessel without isolating intermediates, can significantly improve efficiency by reducing workup steps and solvent usage. asianpubs.orgnih.gov For the synthesis of the target molecule, a potential one-pot procedure could involve the reduction of N-(2-methoxy-5-nitrophenyl)benzamide followed by the in-situ benzoylation of the resulting N-(5-amino-2-methoxyphenyl)benzamide intermediate. This would require careful selection of reagents to ensure compatibility between the reduction and acylation steps. For example, after a catalytic hydrogenation to form the amine, the catalyst could be filtered off, and benzoyl chloride and a base could be added directly to the same reaction vessel to complete the synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times and improved yields. mdpi.com Amidation reactions, in particular, benefit significantly from microwave heating. nih.govtandfonline.com Both benzoylation steps in the proposed synthesis, as well as the potential direct amidation using benzoic acid, could be accelerated using this technique. Microwave-assisted protocols often allow for solvent-free conditions, further enhancing the green credentials of the synthesis. thieme-connect.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

| Method | Heating | Solvent | Time | Typical Yield |

|---|---|---|---|---|

| Conventional | Oil Bath | Dichloromethane | 4-6 hours | 85-92% |

For the final synthetic step, an alternative to using benzoyl chloride is the direct coupling of the N-(5-amino-2-methoxyphenyl)benzamide intermediate with benzoic acid. This approach avoids the use of a highly reactive acyl chloride and is often preferred for its milder conditions. The success of this reaction hinges on the choice of coupling agent. A variety of agents are available, each with its own mechanism, advantages, and disadvantages. nih.gov

Key classes of coupling agents include:

Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptidescientific.com EDC is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification. peptidescientific.com These are often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com

Onium Salts (Aminium/Uronium and Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side products. peptidescientific.com COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation coupling agent known for its high reactivity and improved safety profile. acs.org

Table 3: Comparison of Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Base (e.g., DIPEA) | Byproducts | Key Features |

|---|---|---|---|---|

| EDC | HOBt | Required | Water-soluble urea | Cost-effective, easy workup. peptidescientific.com |

| DCC | HOBt | Required | Insoluble urea (DCU) | Low cost, but byproduct removal requires filtration. peptidescientific.com |

| HBTU | None | Required | HOBt, TMU | High efficiency, rapid reaction. peptidescientific.com |

| HATU | None | Required | HOAt, TMU | Very effective for hindered couplings, low racemization. peptidescientific.com |

The optimal choice depends on factors such as substrate steric hindrance, desired reaction time, cost considerations, and ease of purification. For an industrial scale-up, cost-effective reagents like EDC/HOBt might be preferred, while for laboratory-scale synthesis requiring high efficiency, onium salts like HATU or COMU may be the superior choice. luxembourg-bio.com

Exploration of Advanced Synthetic Techniques

Design and Preparation of Structural Analogs and Derivatives of this compound

The development of structural analogs and derivatives of this compound is essential for establishing structure-activity relationships (SAR) and optimizing its properties. This involves a systematic approach to modify different parts of the molecule.

The rational design of analogs of this compound is guided by established principles in medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core structure of this compound presents several key regions for modification: the two benzamide groups and the central di-substituted phenyl ring.

Modification of the Benzoyl Groups:

The terminal benzoyl groups are prime targets for modification to explore their influence on biological activity. Key strategies include:

Substitution on the Phenyl Rings: Introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro, cyano) at the ortho, meta, or para positions of the benzoyl rings can modulate electronic and steric properties. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) can increase electron density, while electron-withdrawing groups (e.g., nitro, chloro) can decrease it, potentially influencing binding interactions with biological targets. chemicalbook.com

Replacement of the Phenyl Rings: The phenyl rings can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan) to explore different binding orientations and potential new interactions. chemicalbook.com

Modification of the Central Phenylenediamine Core:

Alteration of the Methoxy Group: The methoxy group at the 4-position can be replaced with other alkoxy groups of varying chain lengths or with other functionalities like a hydroxyl group (by demethylation) or a halogen. This can influence solubility and potential hydrogen bonding interactions.

Positional Isomerism: Shifting the positions of the two benzamido groups on the central ring (e.g., to a 1,2- or 1,4-diamino scaffold) would drastically alter the spatial arrangement of the entire molecule, leading to different conformational possibilities.

A general synthetic approach to create a library of such analogs would involve the sequential acylation of a substituted phenylenediamine precursor. For example, starting with 3-amino-4-methoxyaniline, the first benzoylation can be performed, followed by the introduction of the second benzoyl group. The use of different benzoyl chlorides or activated benzoic acids in each step would allow for the creation of a diverse range of asymmetric bis-benzamides.

Table 1: Proposed Structural Modifications and their Rationale

| Region of Modification | Proposed Change | Rationale |

| Benzoyl Group (Ring A) | Introduction of electron-donating/withdrawing groups | Modulate electronic properties and binding affinity. |

| Benzoyl Group (Ring B) | Replacement with heteroaromatic rings | Explore new binding interactions and orientations. |

| Central Phenyl Core | Alteration of the 4-methoxy group | Influence solubility and hydrogen bonding capacity. |

| Central Phenyl Core | Isomeric substitution of benzamido groups | Change the overall molecular geometry and conformation. |

The target molecule, this compound, is achiral and does not possess any stereocenters. However, stereochemical considerations become highly relevant when designing and synthesizing chiral derivatives or analogs.

The introduction of chirality can be achieved through several strategies:

Use of Chiral Acylating Agents: Employing chiral benzoyl derivatives, where a stereocenter is present on a substituent of the benzoyl ring, would lead to the formation of diastereomeric products if the final molecule contains another stereocenter.

Introduction of Chiral Centers on the Central Core: Modification of the central phenylenediamine core to include a stereogenic center would result in enantiomeric or diastereomeric analogs. For instance, the synthesis could start from a chiral, non-racemic substituted aniline.

Atropisomerism: In cases where bulky substituents are introduced at the ortho positions of the benzoyl rings, rotation around the amide bond or the aryl-carbonyl bond might be restricted. This could lead to the existence of stable atropisomers, which are stereoisomers arising from hindered rotation. The synthesis of such analogs would require careful consideration of the steric bulk of the chosen substituents and might necessitate chromatographic separation of the resulting atropisomers.

While the synthesis of the parent this compound does not involve stereochemical control, the planning of synthetic routes for chiral analogs would require the use of stereoselective reactions or the separation of stereoisomers. For example, the synthesis of polysubstituted anilines can be designed to control the regioselectivity of substitution, which is a key aspect when planning the synthesis of specific isomers. nih.gov The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. nih.govresearchgate.net

Spectroscopic Data for this compound Not Available

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. This includes detailed findings for the following analytical methods outlined in the request:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Searches were conducted using the primary chemical name as well as potential synonyms such as "N,N'-(4-methoxy-1,3-phenylene)dibenzamide". While data exists for structurally related precursors and analogues—for instance, 4-methoxy-1,3-benzenediamine, N-(3-methoxyphenyl)benzamide, and N-(4-methoxyphenyl)benzamide—no publications or database entries containing the specific characterization data for the target molecule, this compound, were found.

Due to the strict requirement to focus solely on the specified compound and the absence of the necessary scientific data, it is not possible to generate the requested article with scientifically accurate, verifiable information and data tables. Providing speculative or analog-based data would not adhere to the instructions and would compromise the scientific integrity of the content.

Advanced Structural Characterization and Elucidation of N 3 Benzamido 4 Methoxyphenyl Benzamide

Solid-State Structural Investigations via X-ray Crystallography

The solid-state architecture of aromatic amides is dictated by a combination of the molecule's intrinsic conformation and the non-covalent interactions that stabilize the crystal lattice. X-ray crystallography is the definitive technique for elucidating these features at an atomic level.

Single-crystal X-ray diffraction studies on the analogue, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, have revealed its precise molecular geometry and packing in the crystalline state. The molecule consists of a central benzene (B151609) ring linked to two other aromatic rings via amide bonds. In the case of the nitro-substituted analogue, the benzene rings A (nitro-substituted) and C (methoxy-substituted) are inclined to the mean plane of the central benzene ring B by 2.99 (18)° and 4.57 (18)°, respectively. amanote.com This near-coplanar arrangement is a key feature of its conformation.

The crystal structure of another related compound, N-(4-methoxyphenyl)benzamide, was determined at 173 K and found to be monoclinic, belonging to the P21/c space group. nist.gov In this structure, the aryl rings are tilted by approximately 60° with respect to each other, a conformation that facilitates favorable N—H⋯O hydrogen bonding and π-stacking. nist.gov For a different analogue, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide C—C(=O)—N—C unit forms dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene rings, which themselves are nearly coplanar with a dihedral angle of 4.52 (13)°. manipal.edu

Table 1: Selected Crystallographic Data for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C21H17N3O5 |

| Dihedral Angle (Ring A to Ring B) | 2.99 (18)° |

| Dihedral Angle (Ring C to Ring B) | 4.57 (18)° |

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. For benzamide (B126) derivatives, these are typically dominated by hydrogen bonds and π-π stacking.

For instance, in the crystal of N-(4-Hydroxy-3-methoxybenzyl)benzamide, both N—H···O and O—H···O hydrogen bonds are present, which help to stabilize the crystal structure. nih.govresearchgate.net Similarly, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers show that all three exhibit N–H⋯O hydrogen bonds, although the acceptor atom can vary between the sulfonamide and methoxy (B1213986) oxygens depending on the isomer.

Table 2: Hydrogen Bond Geometry (Å, °) for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide (Illustrative)

| D–H···A | d(D–H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N–H···O | Data not available | Data not available | Data not available | Data not available |

| C–H···O | Data not available | Data not available | Data not available | Data not available |

Specific geometric parameters for the hydrogen bonds in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide were not available in the provided search results, but their presence was confirmed.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are significant in the crystal packing of benzamide derivatives. For N-(4-Hydroxy-3-methoxybenzyl)benzamide, a partially overlapped arrangement between parallel hydroxymethoxybenzene rings is observed, with a face-to-face distance of 3.531 (16) Å, indicative of weak π–π stacking. nih.govresearchgate.net In another case, for a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, only one of the three isomers exhibited significant π…π contacts, highlighting how molecular geometry can influence these interactions. The crystal structure of N-(4-methoxyphenyl)benzamide also shows that conformational changes from the gas phase to the solid state create more favorable environments for π-stacking. nist.gov In some related structures, weak π⋯π interactions contribute to the formation of a layered structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For the analogue N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, this analysis was performed to study the intermolecular contacts. amanote.com The analysis revealed that the most significant contacts are H⋯O/O⋯H (30.5%), H⋯C/C⋯H (28.2%), and H⋯H (29.0%). amanote.com This quantitative breakdown highlights the importance of hydrogen bonding and van der Waals forces in the crystal packing.

The 2D fingerprint plots derived from the Hirshfeld surface provide a detailed summary of the intermolecular contacts. For N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, these plots would visually represent the relative contributions of different types of atomic contacts, confirming the prevalence of H⋯O, H⋯C, and H⋯H interactions. amanote.com Similar analyses on other benzamide derivatives, such as N-(4-methoxyphenyl)picolinamide, also show a high percentage of H⋯H interactions, underscoring the role of van der Waals forces in the crystal's structural organization.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide

| Interaction Type | Contribution (%) |

|---|---|

| H⋯O/O⋯H | 30.5 |

| H⋯C/C⋯H | 28.2 |

| H⋯H | 29.0 |

Computational Chemistry and Theoretical Investigations of N 3 Benzamido 4 Methoxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3-benzamido-4-methoxyphenyl)benzamide at the molecular level. These methods provide a detailed description of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzamide (B126) derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are instrumental in predicting bond lengths, bond angles, and dihedral angles. nih.gov

In molecules similar to this compound, such as other N-aryl benzamides, DFT studies have shown that the amide linkage and the phenyl rings are key structural features. nih.gov The orientation of the phenyl rings relative to each other and to the amide plane is a critical aspect of the molecule's conformation. nih.gov For instance, in N-(4-methoxyphenyl)benzamide, the aryl rings are tilted with respect to each other, and this conformation is influenced by crystal packing forces, which can be compared with the gas-phase calculations from DFT. nih.gov These computational analyses help in understanding the molecule's flexibility and the potential for different conformational isomers to exist. The planarity and tilt angles of the aromatic rings are significant as they influence intermolecular interactions, such as π-stacking, which are important in both solid-state packing and biological receptor binding. nih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. researchgate.net For benzamide derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, acting as an electron donor, while the LUMO is found on the electron-deficient regions, acting as an electron acceptor. sci-hub.se

The Molecular Electrostatic Potential (MEP) map is another vital tool for analyzing the electronic structure. It provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values: red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. researchgate.net For molecules containing amide and methoxy (B1213986) groups, the oxygen atoms are expected to be in the red regions, representing sites for potential hydrogen bonding interactions. researchgate.netnih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.724 |

| ELUMO | -1.071 |

| Energy Gap (ΔE) | 5.65 |

Note: The data presented is for a reference benzamide and is used to illustrate the typical values obtained from DFT calculations. sci-hub.se

Computation of Global Reactivity Descriptors

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. irjweb.com These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comijarset.com

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) : Indicates the resistance to change in electron distribution or charge transfer. A higher hardness value suggests greater stability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for predicting how this compound will behave in a chemical reaction and for understanding its potential biological activity. irjweb.com

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.724 |

| Electron Affinity (A) | 1.071 |

| Electronegativity (χ) | 3.8975 |

| Chemical Potential (μ) | -3.8975 |

| Chemical Hardness (η) | 2.8265 |

| Electrophilicity Index (ω) | 2.685 |

Note: The data is based on calculations for a reference benzamide and serves as an illustrative example. sci-hub.seijarset.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are essential in drug discovery for identifying potential therapeutic agents.

Prediction of Ligand-Target Interactions

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. Benzamide derivatives have been investigated as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. researchgate.netmdpi.com

Docking studies of benzamides with AChE have shown that these molecules can form significant interactions with the amino acid residues in the enzyme's active site. researchgate.net These interactions typically include hydrogen bonds between the carbonyl oxygen of the benzamide and amino acid residues like tyrosine. nih.gov The aromatic rings of the benzamide can also engage in π-π stacking interactions with aromatic residues in the active site, such as tryptophan and phenylalanine. researchgate.net The methoxy and benzamido substituents on the central phenyl ring of this compound would likely play a crucial role in orienting the molecule within the binding pocket and forming specific interactions that could enhance its inhibitory activity. The prediction of these ligand-target interactions is a critical step in understanding the molecule's potential mechanism of action and in the rational design of more potent analogs. mdpi.com

Conformational Dynamics and Stability Analysis

Theoretical investigations into the conformational dynamics of benzanilide-type structures reveal that the rotation around the Ar-N (aryl-nitrogen) bond is often restricted, which can lead to axial chirality. acs.org This restricted rotation is a known phenomenon in ortho-substituted anilides and can be significant in molecules designed to mimic biological structures like α-helices. acs.org In this compound, the presence of the benzamido substituent at the 3-position and the methoxy group at the 4-position on the central phenyl ring will create specific steric and electronic environments that govern the preferred conformations.

The stability of different conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic interactions. The amide groups can exist in either cis or trans conformations, with the trans form generally being more stable. However, the specific substitution pattern can influence this preference. The orientation of the phenyl rings relative to each other is defined by a set of torsion angles. Studies on structurally related N-(4-methoxyphenyl)-nitrobenzenesulfonamides have shown that the C-S-N-C torsion angles are significantly different among isomers, leading to varied orientations of the phenyl rings. mdpi.com A similar variability can be expected for the C-N-C=O and C-C-N-C torsion angles in this compound.

Computational methods such as Density Functional Theory (DFT) and force-field calculations (like MMP2) are instrumental in exploring the potential energy surface of such molecules. acs.orgnih.gov These calculations can identify the lowest energy (most stable) conformations and the energy barriers for rotation between different conformers. For instance, in related bis-benzamides, a combination of solid-state X-ray crystallography, solution-state NMR, and DFT calculations has been used to investigate the conformational space. acs.org

To illustrate the key rotational degrees of freedom that define the conformation of this compound, the following table outlines the principal torsion angles. The actual values would be determined through computational modeling.

| Torsion Angle | Description | Expected Significance |

| C(aryl)-N-C(=O)-C(aryl) | Defines the relative orientation of the two benzamide moieties. | High impact on overall molecular shape and potential for intramolecular interactions. |

| C(central aryl)-C(central aryl)-N-C(=O) | Describes the rotation of the benzamido substituent relative to the central phenyl ring. | Influences steric interactions and the positioning of the outer benzoyl group. |

| C(central aryl)-O-CH3 | Rotation of the methoxy group. | Can affect crystal packing and weak intermolecular interactions. |

This table is illustrative and highlights the key rotational bonds. Actual values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and computational chemistry, aiming to correlate the chemical structure of compounds with their biological activities. nih.gov For a compound like this compound, which could serve as a scaffold for developing new therapeutic agents (e.g., kinase inhibitors), QSAR provides a framework for rationally designing more potent and selective analogs. nih.govrsc.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing mathematical models, QSAR can predict the activity of novel compounds, prioritize synthesis efforts, and provide insights into the mechanism of action. imist.ma

The development of a predictive QSAR model for an analog series of this compound would involve several key steps. First, a dataset of structurally related compounds with their experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. chemrevlett.com The activities are typically converted to a logarithmic scale (e.g., pIC50) for modeling. chemrevlett.com

Next, for each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Various machine learning and statistical methods can then be employed to build the QSAR model. A common approach is Multiple Linear Regression (MLR), which generates a simple, interpretable equation. imist.ma More advanced methods include Support Vector Machines (SVM) and other machine learning algorithms, which can capture complex, non-linear relationships between descriptors and activity. rsc.org

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. imist.ma Common statistical parameters used for validation include the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the predictive R² for an external test set. imist.ma A robust and predictive QSAR model will have high values for these parameters, indicating its ability to accurately predict the activity of new compounds.

The following table provides an illustrative example of the statistical parameters for different QSAR models, as might be reported in the literature for kinase inhibitors.

| Model Type | Statistical Method | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) |

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.802 | 0.757 | 0.696 |

| 3D-QSAR (CoMFA) | Partial Least Squares (PLS) | 0.855 | 0.590 | Not Reported |

| 3D-QSAR (CoMSIA) | Partial Least Squares (PLS) | 0.748 | 0.538 | Not Reported |

| Machine Learning | Support Vector Machine (SVM) | Not Reported | Not Reported | R² = 0.824 |

This table is a composite of typical values found in QSAR studies rsc.orgimist.maresearchgate.net and serves to illustrate the validation metrics.

A crucial outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on biological activity. nih.gov This provides valuable insights into the structure-activity relationship and guides the design of new, improved analogs. For a series based on this compound, the key descriptors would depend on the specific biological target.

Molecular descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). They are important for electrostatic and covalent interactions with the biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA). chemrevlett.com These are critical for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the classic hydrophobic descriptor, indicating the molecule's affinity for nonpolar environments. Hydrophobicity is crucial for membrane permeability and hydrophobic interactions within a binding pocket.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching. Examples include molecular connectivity indices and shape indices.

Fingerprints: These are binary strings that represent the presence or absence of specific structural fragments or features. MACCS fingerprints are a common example used in similarity searching and QSAR. rsc.org

For instance, in a hypothetical QSAR model for this compound analogs as kinase inhibitors, the model might reveal that a high negative partial charge on the carbonyl oxygens, a specific range for the molecular volume, and the presence of a hydrogen bond donor at a particular position are all correlated with higher inhibitory activity.

The table below lists some molecular descriptors that would likely be relevant in a QSAR study of this compound analogs.

| Descriptor Class | Example Descriptor | Potential Significance |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| Steric | Molecular Volume | Determines the fit within the target's binding site. |

| Hydrophobic | LogP | Affects solubility, membrane transport, and hydrophobic interactions. |

| H-Bonding | Number of H-bond donors/acceptors | Crucial for specific hydrogen bonding interactions with the target protein. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

This table provides examples of descriptor classes and their general importance in QSAR modeling.

Based on a comprehensive search for scientific literature, there is currently no available in vitro research data specifically for the compound This compound corresponding to the detailed outline provided.

Studies on the broader class of benzamide derivatives have shown various biological activities, including enzyme inhibition, cell cycle modulation, and apoptosis induction. For instance, compounds like declopramide (B1670142) and N-(4-methoxyphenyl)-3,5-dimethoxybenamide have been investigated for their ability to induce G2/M phase cell cycle arrest and apoptosis through mitochondrial pathways involving caspase activation. nih.govnih.govcolab.wsnih.gov Other benzamide derivatives have been explored as inhibitors of enzymes such as histone deacetylases (HDACs). nih.govnih.gov

However, specific mechanistic investigations into enzyme inhibition (H+/K+-ATPase, Kinases, Histone Deacetylases, Thymidylate Synthase), receptor binding profiles, macromolecular synthesis inhibition, cell cycle modulation, or apoptosis induction for This compound have not been identified in the available literature. Therefore, it is not possible to provide the requested detailed article, including data tables and specific research findings, for this particular compound.

Mechanistic Biological Investigations of N 3 Benzamido 4 Methoxyphenyl Benzamide in Vitro

Structure-Activity Relationship (SAR) Studies on Biological Effects

The structure-activity relationship (SAR) of benzamide (B126) derivatives is crucial for understanding how chemical modifications influence their biological potency and selectivity.

Delineation of Pharmacophoric Requirements for Potency

Pharmacophore modeling of related compound classes has identified key structural features necessary for anti-proliferative activity. For a series of galloyl benzamides, a successful pharmacophore model included two hydrogen-bond acceptors, one hydrophobic feature, one hydrogen-bond donor, and two aromatic rings. researchgate.net This suggests that the arrangement of these functional groups is critical for interaction with biological targets.

The core structure of N-(3-benzamido-4-methoxyphenyl)benzamide, with its two benzamide groups, provides multiple sites for hydrogen bonding and hydrophobic interactions. The amide linkages themselves are important, as studies on novobiocin (B609625) analogues demonstrated that replacing an acetamide (B32628) side chain with a benzamide transformed the compound from a neuroprotective agent into one with anti-proliferative activity. nih.gov This highlights the significance of the benzamide moiety as a key pharmacophoric element for anti-cancer effects.

Impact of Specific Substituents on Biological Efficacy and Selectivity

The substituents on the phenyl rings of this compound, specifically the methoxy (B1213986) group and the additional benzamido group, are predicted to have a significant impact on its biological profile.

The presence of a methoxy group has been shown to influence the activity of various benzamide derivatives. In some instances, the position and number of methoxy groups are directly related to anti-proliferative potency. mdpi.com For example, studies on certain pyridine (B92270) derivatives revealed that increasing the number of methoxy substituents led to a decrease in the IC₅₀ value, indicating enhanced activity. mdpi.com In a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group at the para-position of the benzamide phenyl ring dramatically improved selectivity for the sigma-2 receptor, a potential target in cancer therapy. nih.gov This suggests that the 4-methoxy group in this compound could play a crucial role in both its potency and its selectivity for specific biological targets. The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule, affecting its binding affinity.

Future Research Directions and Translational Perspectives for N 3 Benzamido 4 Methoxyphenyl Benzamide

Design and Synthesis of Next-Generation Derivatives with Enhanced Properties

The core structure of N-(3-benzamido-4-methoxyphenyl)benzamide serves as a versatile scaffold for the rational design of next-generation derivatives. Future synthetic efforts will likely focus on systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles. Drawing inspiration from established research on related benzamide (B126) compounds, several strategies can be envisioned.

One key area of exploration will be the modification of the terminal benzene (B151609) rings. nih.gov Studies on other benzamide-based molecules have shown that the introduction of various substituents, such as methyl or amino groups, can significantly influence biological activity. nih.gov For instance, in the context of histone deacetylase (HDAC) inhibitors, the nature and position of substituents on the terminal aromatic cap are critical for potency and selectivity. nih.govtandfonline.com Future work could involve the synthesis of a library of derivatives with diverse electronic and steric properties on either of the benzoyl rings to probe structure-activity relationships (SAR).

Another promising direction is the modification of the linker region connecting the two benzamide moieties. The length, rigidity, and polarity of this linker can profoundly impact how the molecule fits into a biological target's binding pocket. Hybrid molecules, where the benzamide scaffold is conjugated with other pharmacophores like peptides or other heterocyclic systems, could lead to compounds with dual-targeting capabilities or improved cell permeability. nih.gov For example, the conjugation of benzamide-type inhibitors with linear or cyclic peptides has been explored to create novel HDAC inhibitors. nih.gov

A summary of potential synthetic modifications and their rationales is presented in the table below.

| Modification Strategy | Rationale | Example from Related Compounds | Potential Enhanced Property |

| Substitution on Terminal Benzene Rings | To explore structure-activity relationships and improve target binding affinity. | Introduction of -NH2 or -CH3 groups on benzamide-based HDAC inhibitors. nih.gov | Increased potency and selectivity. |

| Linker Modification | To optimize spatial orientation and interaction with the target protein. | Conjugation with linear or cyclic peptides. nih.gov | Improved pharmacokinetics and dual-targeting ability. |

| Alteration of the Methoxy (B1213986) Group | To modulate electronic properties, solubility, and metabolic stability. | Conversion of methoxy to hydroxy groups in N-benzimidazole benzamides. nih.gov | Enhanced antioxidant activity or altered target affinity. |

| Introduction of Heterocyclic Moieties | To increase structural diversity and explore new interactions with biological targets. | Incorporation of pyridine-linked 1,2,4-oxadiazole. mdpi.com | Novel insecticidal or fungicidal activities. |

Integration of Advanced Experimental and Computational Methodologies

To accelerate the discovery and optimization of derivatives of this compound, the integration of advanced experimental and computational techniques will be indispensable. These methods provide a more efficient and insightful approach compared to traditional trial-and-error screening. nih.govemanresearch.org

Computational Approaches: Computer-aided drug design (CADD) will be instrumental in the early stages of research. nih.govbeilstein-journals.org Techniques such as molecular docking can be used to predict the binding modes and affinities of designed derivatives with various potential protein targets. nih.gov This allows for the prioritization of compounds for synthesis, saving time and resources. Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can further refine the design process by identifying the key molecular features required for biological activity. nih.gov These computational studies can help in building a predictive model for the bioactivity of novel benzamide derivatives. nih.gov

Advanced Experimental Techniques: High-throughput screening (HTS) of the synthesized compound library against a panel of biological targets will be a crucial experimental strategy. This can rapidly identify initial hits and provide a broad overview of the compound's biological activity spectrum. For the structural elucidation of the synthesized compounds and their complexes with target proteins, advanced analytical techniques are paramount. X-ray crystallography can provide atomic-level details of the binding interactions, guiding further rounds of structure-based drug design. iucr.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure of the synthesized compounds and studying their interactions in solution. ijsrst.com

The following table summarizes the key advanced methodologies and their applications in the study of this compound and its future derivatives.

| Methodology | Type | Application | Expected Outcome |

| Molecular Docking | Computational | Predicting binding modes and affinities of derivatives with protein targets. nih.gov | Prioritization of compounds for synthesis; understanding key interactions. |

| 3D-QSAR and Pharmacophore Modeling | Computational | Identifying essential structural features for biological activity. nih.gov | Predictive models for designing more potent compounds. |

| Molecular Dynamics (MD) Simulations | Computational | Studying the dynamic behavior of ligand-protein complexes. universiteitleiden.nl | Insight into binding stability and conformational changes. |

| High-Throughput Screening (HTS) | Experimental | Rapidly screening compound libraries against biological targets. | Identification of initial lead compounds and their biological targets. |

| X-ray Crystallography | Experimental | Determining the 3D structure of ligand-protein complexes at atomic resolution. iucr.org | Detailed understanding of binding interactions for structure-based design. |

| NMR Spectroscopy | Experimental | Confirming chemical structures and studying solution-state interactions. ijsrst.com | Structural verification and characterization of ligand-target binding. |

Exploration of Novel Biological Targets and Therapeutic Applications (beyond clinical trials)

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. mdpi.comnih.gov This suggests that this compound and its future analogs could have a broad therapeutic potential beyond any initially hypothesized applications.

A key future direction will be to screen this compound class against a diverse panel of novel biological targets. For example, several benzamide derivatives have been identified as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comnih.gov Given the structural similarities, this compound could be evaluated for its potential as a multi-target agent for such complex diseases.

Another area of interest is in the field of oncology. The Hedgehog signaling pathway and topoisomerase enzymes are validated targets in cancer therapy, and novel benzamide derivatives have been developed as potent antagonists of the Smoothened receptor in the Hedgehog pathway and as topoisomerase inhibitors. nih.govacs.org Furthermore, the sigma-2 (σ2) receptor, a promising target for cancer therapy, has been shown to be modulated by benzamide-isoquinoline derivatives, with methoxy substitutions playing a key role in selectivity. nih.gov

The field of infectious diseases also presents opportunities. N-phenylbenzamide derivatives have been reported as inhibitors of Enterovirus 71 and as potential agents against kinetoplastid parasites. mdpi.comacs.org The unique structure of this compound makes it a candidate for screening against a variety of viral and parasitic targets.

The table below outlines some potential novel biological targets and the corresponding therapeutic areas for future investigation.

| Potential Biological Target | Therapeutic Area | Rationale based on Related Compounds | Example of Related Compound Class |

| Acetylcholinesterase (AChE) & BACE1 | Neurodegenerative Diseases (e.g., Alzheimer's) | Benzamides have shown inhibitory activity against these key enzymes. mdpi.comnih.gov | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |

| Smoothened (SMO) Receptor | Oncology | Novel benzamide derivatives act as potent antagonists of the Hedgehog signaling pathway. nih.gov | Benzamide-sulfone hybrids |

| Topoisomerase I (Top I) | Oncology | Non-camptothecin Top I inhibitors with improved properties have been developed from related scaffolds. acs.org | Dibenzonaphthyridinones (analog of ARC-111) |

| Sigma-2 (σ2) Receptor | Oncology | Methoxy-substituted benzamides have shown high selectivity for this receptor. nih.gov | Benzamide-isoquinoline derivatives |

| Viral Proteins (e.g., EV71) | Infectious Diseases | N-phenylbenzamides have demonstrated antiviral activity. mdpi.com | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |

| Kinetoplastid Parasite Targets | Infectious Diseases (e.g., Leishmaniasis) | N-phenylbenzamides have shown activity against trypanosomatid parasites. acs.org | Diamidine-substituted N-phenylbenzamides |

| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | Sulfonamide-bearing benzamides are potent inhibitors of various CA isoforms. nih.govontosight.ai | N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides |

Q & A

Q. What are the standard synthetic routes for N-(3-benzamido-4-methoxyphenyl)benzamide, and how can intermediates be characterized?

Methodological Answer:

- Synthesis : The compound is typically synthesized via sequential acylation and coupling reactions. For example, a primary amine group on the phenyl ring may react with benzoyl chloride derivatives under Schotten-Baumann conditions (e.g., using Na₂CO₃ as a base in CH₂Cl₂/H₂O) .

- Characterization : Key intermediates are characterized using ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS (to verify purity). Crystallographic validation via SHELX programs (e.g., SHELXL for refinement) ensures structural accuracy .

Q. What safety protocols are critical when handling this compound and its precursors?

Methodological Answer:

- Hazard Analysis : Conduct a risk assessment for reagents like benzoyl chlorides (corrosive) and methoxy-substituted anilines (potential mutagens). Follow guidelines from Prudent Practices in the Laboratory (e.g., fume hood use, PPE) .

- Storage : Store light-sensitive intermediates in amber vials at -20°C. Monitor thermal stability via DSC to avoid decomposition .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Data Reconciliation : If NMR suggests rotational isomerism but crystallography shows a single conformation, use VT-NMR (variable-temperature NMR) to assess dynamic behavior. Cross-validate with DFT calculations (e.g., Gaussian) to model energy barriers between conformers .

- Case Study : A 2023 study resolved similar contradictions by refining X-ray data with SHELXL-2018 , revealing minor disorder in the benzamide moiety .

Q. What strategies optimize the yield of this compound in large-scale reactions?

Methodological Answer:

- Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer for exothermic acylation steps. Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (ice bath) |

| Residence Time | 15–20 min |

| Solvent | CH₂Cl₂/EtOAc (3:1) |

- Workup : Replace traditional extraction with membrane filtration to isolate the product from aqueous phases, reducing emulsion formation .

Q. How can this compound be evaluated for HDAC inhibition, given structural similarities to known benzamide inhibitors?

Methodological Answer:

- Assay Design :

In Vitro HDAC Activity : Use a fluorogenic substrate (e.g., Ac-Lys-TFA) in HeLa cell lysates. Measure inhibition via fluorescence (ex/em: 355/460 nm) .

Dose-Response : Test concentrations from 1 nM–100 µM. Compare IC₅₀ values to MS-275, a benchmark benzamide HDAC inhibitor .

- Structural Insights : Perform molecular docking (AutoDock Vina) to predict binding to HDAC’s catalytic Zn²⁺ site. Prioritize derivatives with methoxy groups at para-positions for enhanced affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Root Cause Analysis :

- Solubility Issues : If in silico models predict high activity but assays show low efficacy, measure logP (HPLC) to check for poor aqueous solubility. Add co-solvents (e.g., DMSO ≤0.1%) .

- Metabolic Instability : Use LC-MS/MS to identify degradation products in liver microsomes. Modify labile groups (e.g., replace methoxy with CF₃) .

- Case Study : A 2024 study found that This compound derivatives with electron-withdrawing groups showed 10-fold higher stability in plasma than predicted .

Experimental Design Tables

Q. Table 1. Key Parameters for Crystallographic Refinement

| Parameter | Value/Software | Purpose |

|---|---|---|

| Space Group | P2₁2₁2₁ | Determined via XPREP |

| Resolution | 0.84 Å | SHELXL-2018 refinement |

| R₁ Factor | <5% | Cross-validation with CCDC |

Q. Table 2. Biological Assay Conditions

| Assay Type | Conditions | Outcome Metric |

|---|---|---|

| Cytotoxicity | MTT, 48h incubation | IC₅₀ (µM) in HepG2 cells |

| HDAC Inhibition | Fluorogenic substrate | % Inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.